
6,7-二氢-5H-喹啉-8-酮
概述
描述
6,7-二氢-5H-喹啉-8-酮是一种杂环化合物,其分子式为C9H9NO。
科学研究应用
6,7-二氢-5H-喹啉-8-酮在科学研究中具有多种应用:
作用机制
6,7-二氢-5H-喹啉-8-酮的作用机制涉及其与拓扑异构酶II的相互作用。通过抑制这种酶,该化合物诱导单链DNA断裂的积累,最终导致细胞死亡。 这种机制在其作为潜在抗癌剂的应用中尤为重要 .
准备方法
合成路线和反应条件
6,7-二氢-5H-喹啉-8-酮可以通过多种方法合成。一种常见的合成路线包括在酸性催化剂存在下,2-氨基苄醇与丙酮的环化反应。 该反应通常在回流条件下进行,经过纯化后得到所需产物 .
工业生产方法
在工业环境中,6,7-二氢-5H-喹啉-8-酮的生产可能涉及使用类似环化方法的大规模间歇反应。 连续流动反应器的使用可以提高工艺的效率和产率,使其适用于大规模生产 .
化学反应分析
反应类型
6,7-二氢-5H-喹啉-8-酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成喹啉-8-酮衍生物。
还原: 还原反应可以生成四氢喹啉衍生物。
取代: 亲电取代反应可以在喹啉环上引入各种官能团.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常使用硼氢化钠和氢化铝锂等还原剂。
主要产物
氧化: 喹啉-8-酮衍生物。
还原: 四氢喹啉衍生物。
取代: 各种取代的喹啉衍生物.
相似化合物的比较
属性
IUPAC Name |
6,7-dihydro-5H-quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAKIQWNYAZUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471583 | |
| Record name | 6,7-dihydro-5H-quinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56826-69-8 | |
| Record name | 6,7-dihydro-5H-quinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydro-5H-quinoline-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic significance of 6,7-dihydro-5H-quinolin-8-one and how is it prepared?
A1: 6,7-dihydro-5H-quinolin-8-one serves as a valuable precursor for synthesizing more complex molecules. A novel two-step synthesis method involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline. This is followed by the reduction of the resulting oxime to produce 5,6,7,8-tetrahydroquinolin-8-ylamine. Hydrolysis of this oxime intermediate yields 6,7-dihydro-5H-quinolin-8-one. []
Q2: Are there any known catalytic applications of 6,7-dihydro-5H-quinolin-8-one derivatives?
A2: Yes, research indicates that bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes, derived from 6,7-dihydro-5H-quinolin-8-one, exhibit promising catalytic activity in ethylene polymerization. When activated with modified methylaluminoxane (MMAO) or methylaluminoxane (MAO), these complexes demonstrate high activity, producing polyethylene with controlled molecular weight and narrow dispersity. []
Q3: Is there any structural information available for 6,7-dihydro-5H-quinolin-8-one or its derivatives?
A3: While the provided abstracts lack specific spectroscopic data for 6,7-dihydro-5H-quinolin-8-one, detailed structural characterization of its bis(imino) cobalt complexes, like [2-(ArN=CPh)-8-(NAr)-C9H8N]CoCl2, is available. The molecular structures of complexes with varying Ar substituents (e.g., Ar = 2,6-Me2C6H3, 2,4,6-Me3C6H2) have been determined, revealing insights into their steric properties and the influence of substituents on the imino-carbon environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
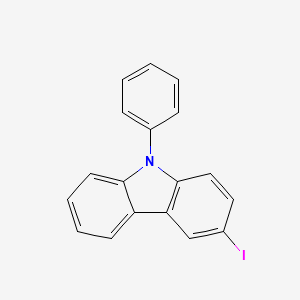
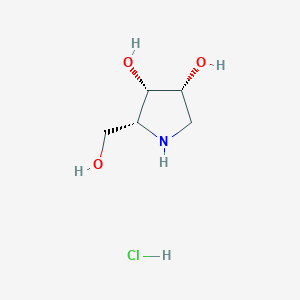
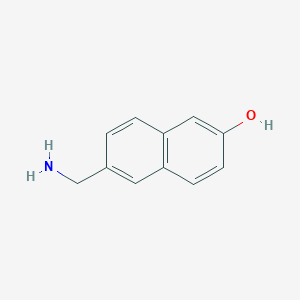
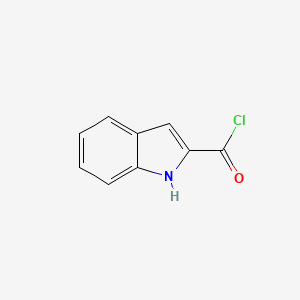

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)
![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)
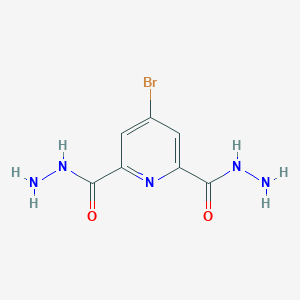
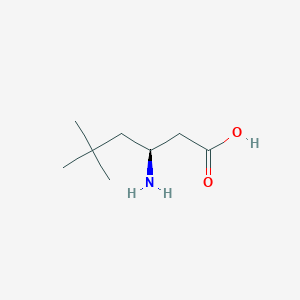
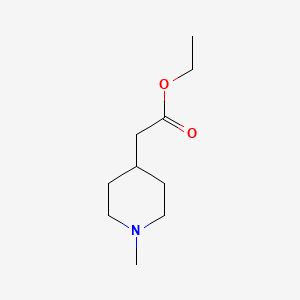
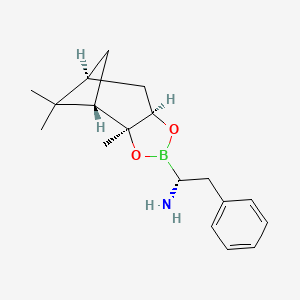


![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)
